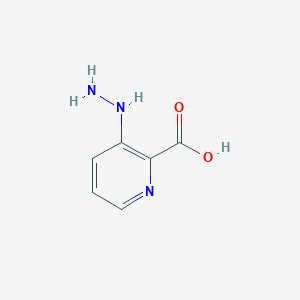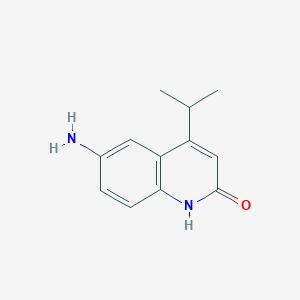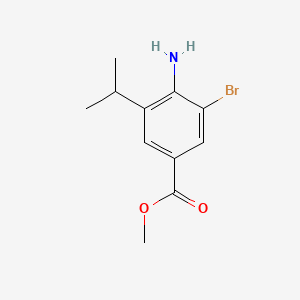
Methyl 4-amino-3-bromo-5-isopropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-amino-3-bromo-5-isopropylbenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-bromo-5-isopropylbenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of isopropylbenzoic acid followed by esterification and amination reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like iron or aluminum chloride. Esterification is usually carried out using methanol and sulfuric acid, while the amination step involves the use of ammonia or an amine source under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-amino-3-bromo-5-isopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include substituted benzoates, nitrobenzoates, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 4-amino-3-bromo-5-isopropylbenzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific properties
Mécanisme D'action
The mechanism of action of Methyl 4-amino-3-bromo-5-isopropylbenzoate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-amino-3-bromobenzoate
- Methyl 2-amino-5-bromo-4-isopropylbenzoate
- Methyl 4-amino-3-bromo-5-methylbenzoate
Uniqueness
Methyl 4-amino-3-bromo-5-isopropylbenzoate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
methyl 4-amino-3-bromo-5-propan-2-ylbenzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)8-4-7(11(14)15-3)5-9(12)10(8)13/h4-6H,13H2,1-3H3 |
Clé InChI |
WHGDWQHNJLCPGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC(=C1)C(=O)OC)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


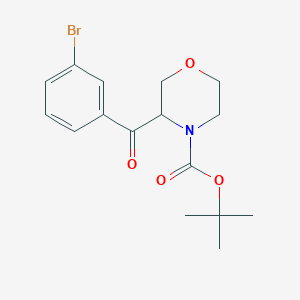
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)
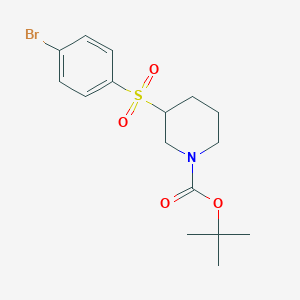
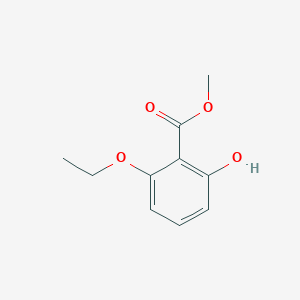



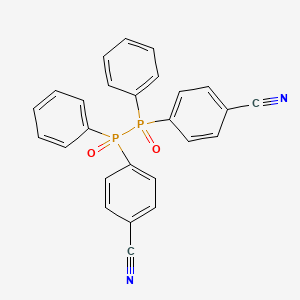
![4-Chlorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B13985355.png)
![2-[(Diphenylmethylene)amino]acetamide](/img/structure/B13985361.png)
